5-((2S,3S)-1-(tert-butyldimethylsilyl)-3-((R)-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione
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Overview
Description
"5-((2S,3S)-1-(tert-butyldimethylsilyl)-3-((R)-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione" is a complex organic compound with intriguing structural features. It is known for its stability and utility in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of key intermediates. For instance, the tert-butyldimethylsilyl (TBDMS) groups are often introduced through silylation reactions using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Step 1: Silylation of the starting material to introduce TBDMS groups.
Step 2: Formation of the azetidinone core via cyclization reactions under controlled temperature and pressure conditions.
Step 3: Introduction of the dioxane moiety through acetalization reactions.
Industrial production of this compound requires precise control of reaction parameters to ensure high yields and purity. Optimized reaction conditions such as temperature, pressure, and solvent choice are critical.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: Conversion to higher oxidation states under the influence of oxidizing agents such as hydrogen peroxide or permanganate.
Reduction: Reduction of the oxo group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions involving the TBDMS groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products
The products formed from these reactions vary depending on the reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction could produce hydroxylated compounds.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound is used as a building block for constructing more complex molecules, especially in the synthesis of pharmaceuticals and natural products.
Biology and Medicine
Industry
In industrial settings, it serves as an intermediate in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of this compound involves its interactions with molecular targets, often through covalent bonding or coordination with metal ions. Its effects are mediated through pathways involving enzyme inhibition or activation, influencing biological processes at the molecular level.
Comparison with Similar Compounds
Azetidin-2-ones without TBDMS protection.
Other dioxane derivatives with different substituents.
This compound’s uniqueness lies in its balanced combination of stability and reactivity, making it a versatile tool in both research and industrial applications.
Properties
CAS No. |
156630-84-1 |
---|---|
Molecular Formula |
C24H45NO6Si2 |
Molecular Weight |
499.8 g/mol |
IUPAC Name |
5-[(2S,3S)-1-[tert-butyl(dimethyl)silyl]-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C24H45NO6Si2/c1-15(31-33(13,14)22(5,6)7)16-17(25(18(16)26)32(11,12)21(2,3)4)24(10)19(27)29-23(8,9)30-20(24)28/h15-17H,1-14H3/t15-,16-,17+/m1/s1 |
InChI Key |
DIQQRAUHADBMNH-ZACQAIPSSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H](N(C1=O)[Si](C)(C)C(C)(C)C)C2(C(=O)OC(OC2=O)(C)C)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C1C(N(C1=O)[Si](C)(C)C(C)(C)C)C2(C(=O)OC(OC2=O)(C)C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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